molecular formula C8H5BrN2O B594505 8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 1232038-99-1

8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B594505
CAS No.: 1232038-99-1
M. Wt: 225.045
InChI Key: UPVVPSKLFGVMEI-UHFFFAOYSA-N
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Description

8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that features a fused imidazo-pyridine ring system. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its versatile reactivity and potential biological activities .

Scientific Research Applications

8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde has several applications in scientific research:

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

Imidazo[1,2-a]pyridines, including 8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde, have been attracting substantial interest due to their potential pharmaceutical applications . The recent advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 from various substrates have been summarized . This review will provide new initiatives to chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

Biochemical Analysis

Biochemical Properties

8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The nature of these interactions often involves the formation of covalent bonds between the aldehyde group of this compound and the active site of the enzyme, leading to enzyme inhibition or activation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in apoptosis, thereby impacting cell survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. The aldehyde group of this compound can form covalent bonds with nucleophilic residues in the active sites of enzymes, thereby modulating their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anti-cancer activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The metabolic pathways of this compound include oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can influence the overall biological activity and toxicity of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can affect its overall biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals. For example, it can localize to the nucleus, where it interacts with DNA and transcription factors, influencing gene expression. The subcellular localization of this compound can determine its specific biological effects and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the reaction of α-bromoketones with 2-aminopyridine. This reaction proceeds through a tandem cyclization and bromination process, often facilitated by tert-butyl hydroperoxide (TBHP) in ethyl acetate . The reaction conditions are mild and do not require a base, making the process efficient and straightforward.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine-containing reagents.

Chemical Reactions Analysis

Types of Reactions: 8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

Comparison with Similar Compounds

  • 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde
  • N-(Pyridin-2-yl)amides
  • 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides

Comparison: 8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Compared to 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde, it has different electronic properties and steric effects, leading to variations in reactivity and selectivity in chemical reactions .

Properties

IUPAC Name

8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-7-2-1-3-11-6(5-12)4-10-8(7)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVVPSKLFGVMEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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